molecular formula C4HBrClNO2S B2757105 2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid CAS No. 1027169-53-4

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid

Cat. No. B2757105
M. Wt: 242.47
InChI Key: YPVLHDUANVJQBW-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1,3-thiazole-4-carboxylic Acid is a chemical compound with the molecular formula C4H2BrClNO2S . It is related to thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. A common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine . Other methods include copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been shown to undergo various chemical reactions. For example, they can be acylated with chloroacetyl chloride to give the corresponding chloroacetamide compound .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
  • Methods of Application: Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
  • Results or Outcomes: The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .

2. Thiazole in Drug Development

  • Summary of Application: Thiazole is an important heterocycle in the world of chemistry. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place. Molecules containing a thiazole ring behave unpredictably when entering physiological systems and can activate/stop biochemical pathways and enzymes or stimulate/block receptors in biological systems .
  • Results or Outcomes: Thiazole has contributed to the development of various drugs and biologically active agents .

Safety And Hazards

The safety data sheet for a related compound, 2-Bromo-1,3-thiazole-4-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Thiazole derivatives, including 2-Bromo-5-chloro-1,3-thiazole-4-carboxylic Acid, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications in various fields, including as anticancer agents .

properties

IUPAC Name

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLHDUANVJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid

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